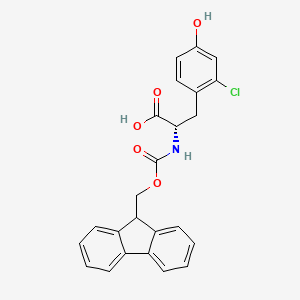

N-Fmoc-2-chloro-L-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVALNDOZYTSJL-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Incorporation of N Fmoc 2 Chloro L Tyrosine

Advanced Synthetic Routes for N-Fmoc-2-chloro-L-tyrosine Precursors

The synthesis of this compound begins with the production of its core precursor, 2-chloro-L-tyrosine. The primary challenge lies in achieving regioselective chlorination at the ortho-position of the phenol ring while preserving the stereochemical integrity of the α-carbon.

The direct chlorination of L-tyrosine typically yields a mixture of isomers, with the 3-position (meta to the hydroxyl group) being a common site of reaction. Achieving specific chlorination at the 2-position (ortho to the hydroxyl group) requires advanced, catalyst-controlled methods.

Recent developments in organocatalysis offer a promising route for the highly efficient ortho-selective electrophilic chlorination of phenols. nsf.govresearchgate.net One such strategy employs a Lewis basic selenoether catalyst in conjunction with N-chlorosuccinimide (NCS) as the chlorine source. nsf.govresearchgate.net In this mechanism, the selenoether catalyst is believed to activate the NCS, while a thiourea moiety on the catalyst directs the substitution to the ortho position through hydrogen bonding with the phenol's hydroxyl group. researchgate.net This approach can achieve high regioselectivity, with ortho to para ratios exceeding 20:1 for some phenolic substrates. nsf.govresearchgate.net

Computational studies on tyrosine chlorination reveal the inherent reactivity of its phenolic ring. The kinetic reactivity order of the aromatic carbons is generally C5 > C3, making selective chlorination at the desired C2 position challenging without catalytic direction. rsc.org Another documented method involves the direct halogenation of L-tyrosine derivatives, such as the methyl ester, using N-chlorosuccinimide (NCS) in methanol, although this may require subsequent separation of isomers. researchgate.net

Maintaining the enantiomeric purity of the L-amino acid throughout the synthesis is paramount. Racemization can occur under harsh basic or acidic conditions or at elevated temperatures. Therefore, optimization of the reaction is critical.

Key parameters for optimization include:

Catalyst Loading: In catalyst-controlled reactions, minimizing the catalyst loading without sacrificing yield or selectivity is crucial for efficiency and cost-effectiveness. Successful ortho-chlorination of phenols has been reported with catalyst loadings as low as 1 mol%. nsf.govresearchgate.net

Temperature: Halogenation reactions are often exothermic. Maintaining low temperatures (e.g., -5 to 10 °C) can help control the reaction rate, prevent the formation of byproducts, and preserve the stereocenter. ucla.edugoogle.com

Solvent and pH: The choice of solvent and the control of pH are essential. For instance, in the subsequent N-methylation of amino acids, a biphasic solvent system at a controlled pH of 9 was used to prevent the premature removal of the base-labile Fmoc group. cam.ac.uk

Fmoc Protection Step: The introduction of the fluorenylmethoxycarbonyl (Fmoc) group is typically achieved by reacting the amino acid with a reagent like Fmoc-Cl or Fmoc-OSu under basic conditions. wikipedia.org Careful control of pH and temperature is necessary to ensure complete protection without inducing racemization or side reactions.

The following table outlines typical parameters considered during the synthesis and optimization process.

| Parameter | Objective | Typical Conditions/Considerations | Potential Issues |

|---|---|---|---|

| Temperature | Control reaction rate, prevent side reactions and racemization. | -5 °C to room temperature. | High temperatures can lead to byproducts and loss of enantiomeric purity. |

| Catalyst Loading | Maximize efficiency and minimize cost. | 1-5 mol% for organocatalytic methods. nsf.govresearchgate.net | Insufficient catalyst leads to low yield; excess can be wasteful. |

| pH Control | Prevent unwanted reactions like Fmoc deprotection or racemization. | Maintained between 9-12.5 depending on the reaction step. google.comcam.ac.uk | Extreme pH can damage the amino acid or protecting groups. |

| Solvent System | Ensure solubility of reactants and facilitate reaction. | Dichloromethane (DCM), Methanol (MeOH), Biphasic systems (e.g., H₂O/MeOH/DCM). cam.ac.uk | Poor solubility can stall the reaction; solvent may participate in side reactions. |

Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of safety, cost, and practicality. For Fmoc-protected amino acids, scalable syntheses often prioritize methods that are high-yielding, avoid chromatographic purification, and utilize stable, readily available starting materials. cam.ac.uk

Strategies that enhance scalability include:

One-Pot Procedures: Combining multiple reaction steps into a single process, such as the one-pot Fmoc protection of bis-amino acids using a Cu²⁺ complexation strategy, reduces handling and material loss. acs.org

Phase-Transfer Catalysis: This technique, used in the scalable synthesis of other complex amino acids, can improve reaction efficiency and yield for large-scale production. acs.orgnih.gov

Crystallization over Chromatography: Isolating the final product through crystallization is highly preferable to column chromatography on a large scale, as it is more efficient and cost-effective. cam.ac.uk

Safety of Reagents: Avoiding potentially explosive reagents, such as certain diazo transfer agents, in favor of safer alternatives like imidazole-1-sulfonyl azide is critical for large-scale synthesis. cam.ac.uk

The Fmoc/tBu protection strategy is generally considered easier to scale up in a laboratory setting compared to Boc/Bzl chemistry, as it avoids the need for highly corrosive reagents like hydrogen fluoride (HF). peptide.com

Integration into Peptidic Architectures via Solid-Phase Peptide Synthesis (SPPS)

The integration of modified amino acids like this compound into peptide chains is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.gov The core concept of SPPS is to use excess soluble reagents to drive reactions to completion, with subsequent removal of these reagents and by-products by simple filtration and washing, thus avoiding manipulative losses. nih.gov The synthesis is typically carried out from the C-terminus to the N-terminus. nih.gov The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is central to this strategy. altabioscience.com The Fmoc group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.comnih.gov This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the iterative deprotection of the N-terminal Fmoc group. altabioscience.comnih.gov

The general cycle for incorporating an amino acid, including this compound, in Fmoc-SPPS involves two main steps: deprotection and coupling. iris-biotech.de First, the Fmoc group of the resin-bound peptide is removed. Second, the next Fmoc-protected amino acid in the sequence (e.g., this compound) is activated and coupled to the newly liberated N-terminal amine. researchgate.net This cycle is repeated until the desired peptide sequence is fully assembled, after which the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). altabioscience.com

Optimization strategies focus on several key parameters:

Coupling Reagents : The choice of activating reagent is crucial. High-reactivity coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often employed to improve coupling efficiency and reduce the formation of by-products. creative-peptides.com These reagents rapidly form the activated species, promoting efficient amide bond formation. researchgate.net

Reaction Conditions : Parameters such as time, temperature, and reagent concentration must be optimized. creative-peptides.com For sterically hindered or electronically deactivated amino acids, extended coupling times or a "double coupling" strategy—where the coupling step is performed twice—can be beneficial. creative-peptides.comresearchgate.net Microwave irradiation has also been successfully used to accelerate synthetic steps and improve conversions. bachem.com

Solvents : The choice of solvent can impact peptide chain aggregation. While DMF is the most common solvent, alternatives or mixed solvents like DMSO/DMF or NMP can be used for difficult sequences to disrupt secondary structures that hinder coupling. creative-peptides.comacs.org

Additives : Additives such as HOBt (Hydroxybenzotriazole) or Oxyma (Ethyl cyano(hydroxyimino)acetate) can be used with carbodiimide activators to reduce the risk of racemization, particularly for sensitive residues. creative-peptides.com

Monitoring the completion of the coupling reaction is also a key aspect of optimization. Qualitative tests, such as the Kaiser test or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test, can be performed on a few resin beads to detect the presence of unreacted free amines, indicating an incomplete coupling. iris-biotech.deresearchgate.net

Table 1: Optimization Parameters for Coupling Chlorinated Amino Acids in SPPS

| Parameter | Standard Protocol | Optimized Protocol for Modified Amino Acids | Rationale |

|---|---|---|---|

| Coupling Reagent | DIC/HOBt | HATU, HCTU, PyBOP | Higher reactivity to overcome steric hindrance and improve efficiency. creative-peptides.comnih.gov |

| Coupling Time | 20-60 minutes | >90 minutes or Double Coupling | Ensures complete reaction for sterically hindered residues. researchgate.netcreative-peptides.com |

| Solvent | DMF | DMF, NMP, or mixtures (e.g., DMF/DMSO) | Improves solubility and disrupts peptide aggregation. creative-peptides.comacs.org |

| Temperature | Room Temperature | Elevated Temperature (e.g., 90°C with induction heating) | Increases reaction rate, reducing synthesis time. unifi.it |

| Monitoring | Kaiser Test | Kaiser Test, TNBS Test | Confirms complete coupling to avoid deletion sequences. iris-biotech.de |

The incorporation of modified aromatic amino acids, including this compound, presents several challenges in Fmoc-SPPS. The modifications can alter the steric and electronic properties of the amino acid, leading to lower coupling efficiencies and an increased propensity for side reactions. nih.gov

Common challenges and mitigation strategies include:

Aggregation : Hydrophobic sequences or those containing bulky aromatic residues can aggregate on the solid support, leading to poor solvation and incomplete reactions. nih.gov This can be mitigated by using specialized resins, chaotropic agents, or alternative solvents that disrupt secondary structures. creative-peptides.com

Aspartimide Formation : A serious side reaction can occur when a sequence contains an aspartic acid residue, which can form a cyclic aspartimide intermediate under the basic conditions of Fmoc deprotection. nih.goviris-biotech.de This can lead to racemization and the formation of undesired β-aspartyl peptides. nih.gov Using bulky side-chain protecting groups on the aspartate residue or adding acidic modifiers to the piperidine deprotection solution can reduce this side reaction. nih.goviris-biotech.de

Racemization : Histidine is a notoriously racemization-prone residue during coupling. nih.gov The use of imidazole π-nitrogen protection is the most effective approach to preserve its chiral integrity. nih.gov While less common for tyrosine, the activation method and conditions should be chosen to minimize racemization. altabioscience.com

Protecting Group Migration : During acid-mediated deprotection, protecting groups from residues like arginine (e.g., Pbf, Pmc) can shift to the indole ring of unprotected tryptophan. iris-biotech.depeptide.com This can be suppressed by using a Boc protecting group on the tryptophan indole nitrogen. peptide.com

Table 2: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

| Side Reaction | Affected Residue(s) | Cause | Mitigation Strategy |

|---|---|---|---|

| Aspartimide Formation | Aspartic Acid (Asp) | Base-catalyzed cyclization during Fmoc deprotection. nih.gov | Use of bulky side-chain protecting groups (e.g., O-t-butyl); addition of HOBt or Oxyma to deprotection solution. nih.gov |

| Diketopiperazine (DKP) Formation | C-terminal dipeptide | Intramolecular cyclization after deprotection of the second amino acid. iris-biotech.de | Use of dipeptide building blocks; use of resins like 2-chlorotrityl chloride (2-CTC) that minimize DKP formation. researchgate.net |

| Racemization | Histidine (His), Cysteine (Cys) | Base-mediated activation or prolonged coupling times. nih.gov | Use of additives like HOBt/Oxyma; use of imidazole π-nitrogen protection for His. nih.govcreative-peptides.com |

| Oxidation | Methionine (Met) | Exposure to oxidizing agents. iris-biotech.de | Reversible by treatment with reagents like ammonium iodide and dimethyl sulfide. iris-biotech.de |

Fmoc-SPPS is the predominant method for peptide synthesis today, largely replacing the older t-butyloxycarbonyl (Boc) based strategy. altabioscience.comnih.gov However, both methods, along with solution-phase synthesis, have distinct advantages and disadvantages, particularly when synthesizing complex peptides with modified residues.

Fmoc-SPPS vs. Boc-SPPS : The primary advantage of the Fmoc/tBu strategy is its orthogonality and the use of milder reaction conditions. altabioscience.comiris-biotech.de The Fmoc group is removed with a weak base, while the side-chain protecting groups and resin linkage are cleaved with a moderately strong acid (TFA). altabioscience.com In contrast, the Boc/Bzl strategy uses a strong acid (TFA) for iterative N-terminal deprotection and a very harsh, corrosive acid (liquid hydrogen fluoride, HF) for the final cleavage, which requires specialized equipment. altabioscience.comiris-biotech.de The milder conditions of Fmoc-SPPS are more compatible with sensitive post-translational modifications like glycosylation and phosphorylation. altabioscience.comnih.gov However, Boc-SPPS can sometimes be favored for synthesizing "difficult sequences" that are prone to aggregation, as the repeated TFA treatments can help disrupt secondary structures. altabioscience.comnih.gov

Solid-Phase vs. Solution-Phase Synthesis : SPPS offers significant advantages in terms of ease of operation, automation, and speed, as purification is simplified to washing the resin between steps. mtoz-biolabs.comnih.gov This makes it ideal for research and the synthesis of medium-length peptides. creative-peptides.com Solution-phase synthesis, where all reactions occur in a homogenous solution, can be more labor-intensive due to the need for purification after each step. mtoz-biolabs.comcreative-peptides.com However, it offers advantages for large-scale production where costs of resin and reagents can be prohibitive. mtoz-biolabs.com It also allows for straightforward monitoring of reaction progress and can achieve very high purity for shorter peptides or fragments. creative-peptides.comcreative-peptides.com

Table 3: Comparison of Peptide Synthesis Methodologies

| Feature | Fmoc-SPPS | Boc-SPPS | Solution-Phase Synthesis |

|---|---|---|---|

| Nα-Deprotection | Mild Base (e.g., 20% Piperidine in DMF) altabioscience.com | Strong Acid (e.g., 50% TFA) researchgate.net | Varies (e.g., base for Fmoc, acid for Boc) creative-peptides.com |

| Final Cleavage | TFA altabioscience.com | Harsh Acid (e.g., HF) iris-biotech.de | Varies (e.g., hydrogenation for Cbz group) peptide.com |

| Compatibility with PTMs | High, especially for acid-sensitive groups. nih.gov | Lower, due to repeated acidolysis and harsh final cleavage. nih.gov | High, conditions can be tailored. creative-peptides.com |

| Automation | Easily automated. altabioscience.com | Automated, but requires TFA-resistant hardware. | Difficult to automate. mtoz-biolabs.com |

| Purification | Simple filtration and washing between steps. mtoz-biolabs.com | Simple filtration and washing between steps. iris-biotech.de | Requires purification (e.g., extraction, crystallization) after each step. mtoz-biolabs.com |

| Scale | Milligrams to grams. mtoz-biolabs.com | Milligrams to grams. | Well-suited for large-scale (kilogram) production. creative-peptides.com |

Solution-Phase Synthetic Strategies for this compound Containing Peptides

While SPPS is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable strategy, particularly for the large-scale production of shorter peptides or peptide fragments. mtoz-biolabs.comcreative-peptides.com In this approach, all reactants are dissolved in a suitable solvent, and the product of each coupling and deprotection step must be isolated and purified before proceeding to the next step. mtoz-biolabs.comekb.eg

The synthesis of peptides containing this compound in solution follows the same fundamental principles of protecting group chemistry and amide bond formation. mdpi.com The primary challenges in LPPS are the purification of intermediates and maintaining solubility of the growing peptide chain. mtoz-biolabs.com However, it allows for precise control and monitoring of the reaction and can produce products of very high purity through methods like recrystallization. creative-peptides.com

A significant innovation in solution-phase synthesis is the Group-Assisted Purification (GAP) methodology. nih.govrsc.org This strategy aims to combine the efficiency of solution-phase chemistry with the purification advantages of solid-phase synthesis by avoiding traditional purification methods like chromatography or recrystallization. nih.govgappeptides.com

In GAP synthesis, a specially designed molecule, known as a GAP anchor or tag, is attached to the peptide. gappeptides.comacsgcipr.org This tag imparts unique solubility properties to the entire peptide-tag conjugate. acsgcipr.org For instance, the conjugate may be soluble in polar organic solvents but insoluble in non-polar solvents or water. acsgcipr.org This allows for purification by simple precipitation and washing. gappeptides.com Excess reagents and by-products, which are soluble in the wash solvents, are easily removed by filtration. nih.gov

Key benefits of the GAP methodology include:

Reduced Waste : It significantly reduces the consumption of solvents and eliminates the need for silica gel, making it a "greener" chemical process. nih.govgappeptides.com

High Purity and Yield : The method can achieve high crude purities (up to 99%) without column chromatography. gappeptides.com

Scalability : By avoiding the use of solid-phase resins, the process is more amenable to large-scale industrial production. gappeptides.comgappeptides.com

Process Control : Reactions in solution allow for easy in-process monitoring and analytics. gappeptides.com

The GAP strategy is compatible with standard Fmoc/tBu chemistry, making it adaptable for the synthesis of peptides containing this compound. gappeptides.com At the end of the synthesis, the GAP anchor is cleaved from the peptide, typically during the final acid-mediated deprotection step. acsgcipr.org

Table 4: Reported Crude Purity of Peptides Synthesized via GAP Methodology

| Peptide Name | Sequence | Crude Purity (%) | Application |

|---|---|---|---|

| GHRP-6 | H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | 98% | Hormone Treatment |

| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 | 95% | Obstetrics |

| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | 85% | Neurological Disorders |

| Octreotide | D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol | 88% | Anti-Cancer, Gastrointestinal |

Data sourced from GAP Peptides, LLC promotional material. gappeptides.com

Derivatization of Fmoc-Protected Tyrosine: Beyond Chlorination

The phenolic side chain of tyrosine is a frequent target for derivatization, both naturally as a post-translational modification (PTM) and synthetically to introduce novel functionalities into peptides. nih.gov Beyond chlorination, which can be introduced enzymatically by myeloperoxidase or synthetically, several other important modifications of tyrosine exist. nih.gov The use of pre-formed, Fmoc-protected tyrosine derivatives is a standard and efficient way to incorporate these modifications into peptides via SPPS. nih.gov

Key derivatizations of tyrosine include:

Phosphorylation : O-phosphorylation of tyrosine is a critical PTM that plays a central role in cellular signaling pathways. nih.gov Fmoc-Tyr(PO(OBzl)2)-OH is a commonly used building block in SPPS to synthesize phosphopeptides. The benzyl protecting groups on the phosphate are removed during the final TFA cleavage.

Sulfation : Tyrosine sulfation is another important PTM that mediates protein-protein interactions. nih.govresearchgate.net It is catalyzed by tyrosylprotein sulfotransferases (TPSTs). nih.govdoaj.org The synthesis of sulfated peptides can be achieved using Fmoc-Tyr(SO3Na)-OH, though care must be taken due to the lability of the sulfate group.

Nitration : The nitration of tyrosine to form 3-nitrotyrosine is often associated with oxidative stress and inflammatory conditions. nih.gov Fmoc-Tyr(3-NO2)-OH is commercially available and can be incorporated into peptides to study the biological effects of this modification.

Alkoxylation/Alkylation : The hydroxyl group can be alkylated to introduce various functionalities. For example, enzymatic strategies using tyrosinase and catechol-O-methyltransferase (COMT) can be used to regioselectively derivatize tyrosine residues in peptides and proteins. acs.org Synthetically, Fmoc-D-Tyr(tBu)-OH is a common derivative where the hydroxyl group is protected with a tert-butyl group, which is cleaved by TFA. advancedchemtech.com

Fmoc Derivatization : The tyrosine hydroxyl group itself can be derivatized with an Fmoc group, leading to a di-substituted tyrosine. nih.govnih.gov This can be a side reaction during derivatization procedures if conditions are not carefully controlled. nih.gov

The availability of these diverse Fmoc-protected tyrosine derivatives allows for the precise and strategic incorporation of modified residues, enabling detailed studies of peptide structure-function relationships and the development of novel peptide-based therapeutics and tools. altabioscience.com

Iodination Protocols and Analogous Halogenation Studies

The introduction of halogen atoms onto the tyrosine aromatic ring is a key strategy for modulating the properties of peptides and for introducing reactive handles for further chemical modifications. While direct halogenation of this compound is not extensively detailed in readily available literature, analogous studies on similar Fmoc-protected tyrosine derivatives provide a clear blueprint for such transformations.

The direct iodination of Fmoc-protected tyrosine has been achieved with high efficiency. One established method involves the silver-mediated iodination of N-Fmoc-O-tert-butyl-L-tyrosine. This reaction proceeds smoothly under mild conditions to afford the corresponding 3-iodo-L-tyrosine derivative. Optimization of this protocol has demonstrated that the reaction temperature can influence the yield, with higher temperatures favoring the formation of the desired product.

Analogous halogenation reactions, such as chlorination and bromination, are also crucial for the synthesis of modified tyrosine building blocks. Commercially available compounds like Fmoc-3-chloro-L-tyrosine and Fmoc-3,5-dibromo-L-tyrosine indicate that direct chlorination and bromination of the Fmoc-protected tyrosine scaffold are well-established industrial processes. These reactions typically involve electrophilic aromatic substitution, where a suitable halogenating agent is used to introduce one or more halogen atoms onto the electron-rich phenolic ring of the tyrosine side chain. The number of halogen atoms incorporated can be controlled by the stoichiometry of the halogenating agent and the reaction conditions.

The following table summarizes a representative iodination protocol for an Fmoc-protected tyrosine derivative, which serves as a model for analogous halogenations of this compound.

Table 1: Silver-Mediated Iodination of Fmoc-Tyr(tBu)-OH

| Entry | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | I₂, Ag₂SO₄, MeOH, rt, 1.5 h | Fmoc-3-iodo-Tyr(tBu)-OH | 54 |

Trifluoromethylthiolation for Modulating Local Hydrophobicity

The trifluoromethylthio (SCF₃) group is a highly lipophilic moiety, and its introduction into amino acid side chains can significantly enhance the local hydrophobicity of peptides. This modification can improve peptide stability, cell permeability, and binding affinity. The trifluoromethylthiolation of Fmoc-protected tyrosine derivatives has been successfully developed as a tool for creating highly hydrophobic building blocks for peptide synthesis. nih.govacs.org

An efficient method for the aromatic trifluoromethylthiolation of tyrosine residues involves the use of an electrophilic trifluoromethanesulfenamide reagent in the presence of a strong acid activator such as triflic acid (TfOH) or boron trifluoride diethyl etherate (BF₃·OEt₂). nih.govchemistryviews.org Studies on Fmoc-Tyr-OH have shown that the choice of the acid activator is critical for achieving high conversion rates. While BF₃·OEt₂ shows low conversion, the use of TfOH significantly improves the reaction outcome. nih.gov

The reaction conditions can be tuned to achieve high yields of the desired trifluoromethylthiolated product. For instance, with Fmoc-Tyr-OH, using 2.5 equivalents of the trifluoromethylthiolating reagent and 2.5 equivalents of TfOH in 1,2-dichloroethane (DCE) at 50 °C results in a high yield of the product. nih.gov Even higher yields can be obtained with the methyl ester derivative, Fmoc-Tyr-OMe, under slightly modified conditions. nih.gov The introduction of the SCF₃ group leads to a remarkable increase in the hydrophobicity of the amino acid, which can be quantified by a significant increase in the retention time during reverse-phase high-performance liquid chromatography (RP-HPLC). chemistryviews.org

The following table details the reaction conditions and outcomes for the trifluoromethylthiolation of different Fmoc-tyrosine derivatives. nih.gov

Table 2: Trifluoromethylthiolation of Fmoc-Tyrosine Derivatives

| Substrate | Reagent (equiv.) | Activator (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Fmoc-Tyr-OH | 1 (2.5) | TfOH (2.5) | DCE | 50 | 24 | Fmoc-3-(SCF₃)-Tyr-OH | 77 |

Synthesis of Aza-Amino Acid Analogues from Fmoc-Protected Precursors

Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are valuable building blocks for creating peptidomimetics with altered conformational properties and increased stability against enzymatic degradation. The synthesis of aza-amino acid analogues, including aza-tyrosine, can be achieved starting from Fmoc-protected hydrazine. kirj.eeresearchgate.net

A common strategy involves the alkylation of N-Fmoc-hydrazine with a suitable electrophile corresponding to the desired amino acid side chain. For the synthesis of an aza-tyrosine precursor, this involves reacting Fmoc-hydrazine with a protected 4-(halomethyl)phenol derivative. kirj.eeresearchgate.net The reaction conditions, such as the choice of solvent and base, are critical to achieving good yields of the monoalkylated product while minimizing dialkylation. Acetonitrile has been found to be an effective solvent for this transformation. kirj.eeresearchgate.net

The resulting Fmoc-protected N'-alkylated hydrazine serves as the direct precursor for the aza-amino acid. This precursor can then be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The activation of the precursor for coupling to the growing peptide chain is a key step. The Fmoc protecting group on the precursor's terminal nitrogen is removed, and the resulting hydrazine is then coupled to the N-terminus of the resin-bound peptide.

The following table provides an overview of the key steps and reagents involved in the synthesis of an Fmoc-protected aza-tyrosine precursor. kirj.eeresearchgate.net

Table 3: Synthesis of Fmoc-Aza-Tyrosine Precursor

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Hydroxybenzaldehyde | NaBH₄, MeOH, 2 h | (4-(Hydroxymethyl)phenol) | High |

| 2 | (4-(Hydroxymethyl)phenol) | PBr₃, dry DCM, TEA, 0 °C to rt, 1.5 h | 4-(Bromomethyl)phenol | Moderate |

Applications in Advanced Peptide and Protein Engineering Research

Design and Synthesis of Bioactive Peptide Scaffolds

N-Fmoc-2-chloro-L-tyrosine serves as a valuable building block in the solid-phase synthesis of bioactive peptide scaffolds. nih.govresearchgate.netnih.gov Its Fmoc protecting group allows for seamless integration into standard peptide synthesis protocols. The presence of the chlorine atom at the 2-position of the phenolic ring introduces specific modifications that can profoundly influence the resulting peptide's biological and physical properties.

The introduction of a halogen atom, such as chlorine, into a peptide sequence can significantly impact its three-dimensional structure. The chlorine atom's size and electronegativity can alter the local electronic environment and introduce steric constraints, which in turn can favor specific peptide conformations. mdpi.comnih.govnih.govnyu.edu These conformational changes can have a direct effect on how the peptide interacts with its biological target, such as a receptor. mskcc.orgnih.govnih.govresearchgate.netimmuneepitope.org

Halogenation can either enhance or diminish receptor binding affinity depending on the specific interactions at the binding site. rsc.orgmdpi.commsu.edu For instance, a chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms, which can stabilize the peptide-receptor complex. rsc.org Conversely, the steric bulk of the chlorine atom might hinder optimal binding if the binding pocket is constrained.

Furthermore, the stability of peptides against enzymatic degradation can be improved by incorporating unnatural amino acids like 2-chloro-L-tyrosine. mdpi.commdpi.comnih.govamericanpeptidesociety.org Proteases, the enzymes responsible for peptide breakdown, often exhibit high specificity for their substrates. The presence of a chlorine atom can disrupt the recognition site for these enzymes, thereby increasing the peptide's half-life in biological systems. nih.govamericanpeptidesociety.org

Table 1: Potential Effects of 2-Chloro-L-tyrosine Incorporation on Peptide Properties

| Property | Potential Influence of 2-Chloro-L-tyrosine | Rationale |

| Conformation | Can induce specific secondary structures or restrict conformational flexibility. | Steric hindrance and altered electronic properties of the chlorinated aromatic ring. |

| Receptor Binding | May increase or decrease binding affinity. | Potential for halogen bonding, altered electrostatic interactions, and steric effects within the receptor binding pocket. |

| Stability | Can enhance resistance to proteolytic degradation. | The chloro group can disrupt enzyme recognition sites, hindering cleavage. |

Elucidation of Structure-Activity Relationships (SAR) through Halogen Substitution

The systematic replacement of natural amino acids with halogenated analogs is a key strategy in structure-activity relationship (SAR) studies. nih.govuni-muenchen.denih.gov By comparing the biological activity of a peptide containing 2-chloro-L-tyrosine with its non-halogenated counterpart, researchers can deduce the importance of specific electronic and steric interactions at that position for the peptide's function. This iterative process of synthesis and biological testing allows for the rational design of peptides with optimized activity. uni-muenchen.de

The unique properties imparted by the chlorine atom make this compound an attractive component in the design of enzyme inhibitors and ligand mimetics. nih.govdoi.orgmdpi.commdpi.com The chloro-substituted tyrosine can be incorporated into peptide sequences that are designed to mimic the natural substrate of an enzyme, but with altered binding properties that lead to inhibition of the enzyme's activity. nih.govdoi.org The enhanced stability of peptides containing 2-chloro-L-tyrosine is also a significant advantage in the development of long-acting enzyme inhibitors.

Bioconjugation and Surface Immobilization Strategies

The tyrosine residue, and by extension its chlorinated analog, can be a target for various bioconjugation reactions, enabling the attachment of other molecules or the immobilization of the peptide onto a surface. rsc.orgnih.govbohrium.comnih.govaltabioscience.com

While the reactivity of the phenolic hydroxyl group of 2-chloro-L-tyrosine in bioconjugation reactions may be altered compared to native tyrosine, it can still participate in chemical modifications. nih.gov This allows for the site-specific attachment of payloads such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) to improve the therapeutic properties of the peptide. nih.gov Furthermore, peptides incorporating 2-chloro-L-tyrosine can be covalently immobilized onto various surfaces for applications in biosensors, diagnostics, and biomaterials. nih.govimrpress.comnih.govmdpi.commdpi.com Surface immobilization can enhance the stability and functionality of the peptide. nih.gov

The incorporation of 2-chloro-L-tyrosine can be utilized in the creation of targeted molecular probes for studying biological processes. mskcc.orguni-muenchen.denih.govmatthewslab.orgresearchgate.net By attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the peptide, researchers can visualize and track the peptide's interaction with its target within a cellular or in vivo environment. mskcc.org The specific properties of the 2-chloro-L-tyrosine can contribute to the probe's selectivity and stability, making it a more effective tool for chemical biology research. mskcc.orgmatthewslab.org

Functional Modulation of Proteins through Site-Specific Incorporation

The introduction of this compound into a polypeptide chain via genetic code expansion allows for the precise placement of a chloro-substituted aromatic side chain. This modification can serve as a versatile platform for subsequent chemical derivatization or to directly influence the protein's intrinsic properties.

The substitution of a native tyrosine residue with 2-chloro-L-tyrosine can subtly alter the local electronic and steric environment of the protein surface. While direct studies detailing the impact of 2-chloro-L-tyrosine on specific protein-protein interactions are still emerging, research on the closely related isomer, 3-chloro-L-tyrosine, has demonstrated that such modifications can influence these interactions. Halogenation of tyrosine residues has been shown to affect cellular functions and is considered a marker in certain disease states, underscoring the potential of site-specifically incorporated chloro-tyrosines to probe and modulate biological pathways. The presence of the chlorine atom can alter hydrogen bonding networks and hydrophobic interactions at protein interfaces, providing a means to investigate the energetic contributions of specific residues to complex formation.

| Research Area | Potential Impact of 2-chloro-L-tyrosine Incorporation |

| Protein-Protein Interaction | Alteration of binding affinity and specificity. |

| Signaling Pathways | Modulation of phosphorylation-dephosphorylation events. |

| Enzyme-Substrate Binding | Modification of the active site environment to study catalytic mechanisms. |

The incorporation of 2-chloro-L-tyrosine can be leveraged to engineer proteins with tailored physicochemical properties. The electron-withdrawing nature of the chlorine atom can lower the pKa of the phenolic hydroxyl group, potentially altering the pH-dependent behavior of the protein. Furthermore, the chloro-substituent can serve as a reactive handle for cross-linking reactions, enabling the formation of novel protein-based biomaterials with enhanced stability or specific mechanical properties. The strategic placement of this UAA could, for instance, influence a protein's thermal stability or its resistance to oxidative damage.

| Physicochemical Attribute | Effect of 2-chloro-L-tyrosine |

| pKa of Phenolic Group | Lowered due to the inductive effect of chlorine. |

| Reactivity | Provides a site for nucleophilic aromatic substitution or cross-coupling reactions. |

| Stability | Potential for increased thermal or chemical stability through new interactions. |

Development of Fluorescent and Spectroscopic Probes

A significant application of incorporating 2-chloro-L-tyrosine into proteins is its use as a precursor for the attachment of fluorescent and spectroscopic probes. The reactivity of the aryl chloride can be exploited for post-translational chemical modification, allowing for the site-specific labeling of proteins.

The chlorine atom on the tyrosine ring, while relatively unreactive, can undergo nucleophilic aromatic substitution under specific conditions or be a partner in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the covalent attachment of a wide variety of fluorescent dyes, quenchers, or other spectroscopic probes with high precision. This strategy offers an advantage over traditional labeling methods that target reactive residues like cysteine or lysine, which may be present in multiple locations within the protein, leading to heterogeneous labeling. The ability to install a fluorescent tag at a defined location is invaluable for studying protein structure, dynamics, and localization within the cell.

Table of Potential Derivatization Reactions for 2-chloro-L-tyrosine:

| Reaction Type | Reagent Class | Attached Moiety |

|---|---|---|

| Suzuki Coupling | Boronic acids/esters | Aryl or heteroaryl groups (often fluorescent) |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups (can be further functionalized) |

Proteins labeled with fluorescent probes at a site defined by 2-chloro-L-tyrosine incorporation can be utilized in a variety of advanced detection systems. For example, Förster Resonance Energy Transfer (FRET) studies can be performed by introducing a donor and acceptor fluorophore at two distinct sites, one of which could be the modified tyrosine. This enables the measurement of intramolecular distances and conformational changes in real-time. Similarly, proteins labeled with environmentally sensitive dyes at the 2-chloro-L-tyrosine position can report on changes in the local environment, such as solvent accessibility or the binding of a ligand. These approaches provide powerful tools for dissecting complex biological processes with high spatial and temporal resolution.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for both the purification of N-Fmoc-2-chloro-L-tyrosine and for monitoring its use in solid-phase peptide synthesis (SPPS). These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and other Fmoc-protected amino acids. merckmillipore.comsigmaaldrich.com The high purity of these building blocks is crucial, as even minor impurities can lead to the formation of undesirable side products during peptide synthesis, complicating purification and potentially compromising the final peptide's integrity. merckmillipore.comajpamc.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically acetonitrile and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. google.com The separation is based on the hydrophobic character of the analytes; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

For quantitative analysis, a UV detector is commonly employed, as the fluorenyl group of the Fmoc protecting group exhibits strong UV absorbance. nih.gov The concentration of this compound can be determined by comparing its peak area to that of a known concentration standard. Chiral HPLC methods can also be employed to ensure the enantiomeric purity of the amino acid derivative. sigmaaldrich.com

Interactive Data Table: Typical HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 5 µm particle size, 4.6 x 250 mm | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic aqueous phase to protonate silanols and improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier to elute compounds from the column. |

| Gradient | Linear gradient from low to high %B | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Detection | UV at 265 nm or 301 nm | The Fmoc group has a strong absorbance at these wavelengths for sensitive detection. |

| Column Temperature | 25-40 °C | Can be optimized to improve separation efficiency and peak shape. |

Monitoring of Fmoc Deprotection Kinetics in SPPS via UV Spectroscopy

In Solid-Phase Peptide Synthesis (SPPS), the repetitive removal of the N-terminal Fmoc protecting group is a critical step. UV spectroscopy provides a real-time, non-invasive method to monitor the kinetics of this deprotection reaction. The process involves treating the resin-bound peptide with a secondary amine base, typically piperidine (B6355638) in dimethylformamide (DMF). luxembourg-bio.com This treatment cleaves the Fmoc group, generating a dibenzofulvene-piperidine adduct. thieme-connect.de

This adduct possesses a distinct UV absorbance maximum around 301 nm. luxembourg-bio.comresearchgate.net By continuously monitoring the absorbance of the solution flowing from the reaction vessel, the progress of the deprotection can be followed. The completion of the reaction is indicated by the absorbance returning to the baseline. This technique is particularly valuable for identifying "difficult sequences" where steric hindrance or peptide aggregation may slow down the deprotection process, allowing for adjustments to be made to the synthesis protocol, such as extending the deprotection time. thieme-connect.deresearchgate.net

Spectroscopic Approaches for Structural and Functional Characterization

Spectroscopic techniques are vital for elucidating the precise chemical structure of this compound and for understanding how the incorporation of 2-chloro-L-tyrosine affects the conformation of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to confirm the stereochemistry of the molecule, ensuring that it is the L-enantiomer, which is crucial for its use in synthesizing biologically active peptides. The degree of deuterium incorporation in halogenated tyrosine derivatives can also be confirmed by ¹H NMR spectroscopy. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound with high accuracy. acs.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized without significant fragmentation, providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). nih.govresearchgate.net This allows for the unambiguous confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure. nih.gov In this technique, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule, serving as a structural fingerprint. For peptides containing 2-chloro-L-tyrosine, MS is used to verify the successful incorporation of the modified amino acid and to sequence the final peptide. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Information Provided |

| [M+H]⁺ | 438.11 | Confirmation of the molecular weight of the protonated molecule. |

| [M+Na]⁺ | 460.09 | Adduct with sodium, often observed in ESI-MS. |

| [M-H]⁻ | 436.09 | Confirmation of the molecular weight of the deprotonated molecule. |

Circular Dichroism (CD) for Conformational Studies of Peptides

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a highly sensitive technique for studying the secondary structure of peptides and proteins in solution. subr.eduacs.org The incorporation of modified amino acids like 2-chloro-L-tyrosine can influence the conformational preferences of a peptide.

The aromatic side chain of tyrosine contributes to the CD spectrum in the far-UV region (below 240 nm), which can sometimes interfere with the analysis of the peptide backbone conformation. acs.orgnih.gov However, by comparing the CD spectrum of a peptide containing 2-chloro-L-tyrosine to that of its unmodified counterpart, researchers can gain insights into how the halogen substitution affects the peptide's secondary structure, such as its propensity to form α-helices or β-sheets. nih.govacs.org This information is critical for understanding the structure-activity relationship of the peptide.

Derivatization Strategies for Analytical Detection

In the analysis of amino acids and their derivatives, such as this compound, derivatization is a critical strategy to enhance detectability and improve chromatographic separation. This process involves chemically modifying the analyte to attach a label or "tag" that possesses properties amenable to common detection methods like UV-Vis absorption or fluorescence. The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group on the target compound is itself a chromophore, but for quantitative analysis of the parent amino acid (2-chloro-L-tyrosine), a pre-column derivatization step is standard practice.

Pre-column Derivatization for Enhanced Detection in HPLC

Pre-column derivatization is a technique where the analyte is chemically modified before its introduction into the High-Performance Liquid Chromatography (HPLC) system. actascientific.com This approach is widely employed for the analysis of amino acids because most of them lack a strong native chromophore or fluorophore, making them difficult to detect at low concentrations. actascientific.com The derivatizing agent of choice for this purpose is often 9-fluorenylmethyl-chloroformate (FMOC-Cl). nih.govjascoinc.comcreative-proteomics.com

The reaction involves the nucleophilic attack of the amino group of an amino acid, such as 2-chloro-L-tyrosine, on the carbonyl carbon of FMOC-Cl. This forms a stable, covalently bonded derivative that incorporates the highly fluorescent fluorenyl moiety. nih.govcreative-proteomics.com This process significantly enhances the sensitivity of detection, allowing for quantification in the picomole and even femtomole range. nih.gov

For amino acids with additional reactive groups, such as the phenolic hydroxyl group on the tyrosine side chain, multiple derivatizations can occur. Tyrosine can form both a singly labeled (N-FMOC-tyrosine) and a doubly labeled species (N,O-FMOC-tyrosine), where the hydroxyl group is also derivatized. nih.gov The formation of these different species is highly dependent on the reaction conditions. The resulting FMOC-amino acid derivatives are then separated using reversed-phase HPLC.

A key advantage of using FMOC-Cl is the stability of the resulting derivatives, which can remain stable for over 48 hours, permitting the use of automated analysis for a large number of samples. nih.gov This dual-reagent approach, sometimes combined with other agents like o-phthalaldehyde (OPA) for primary amino acids, allows for comprehensive amino acid profiling in complex matrices. jascoinc.com

Optimization of Derivatization Conditions for Quantitative Analysis

For derivatization to be effective for quantitative analysis, the reaction must be rapid, reproducible, and proceed to completion, ensuring that the analyte is consistently and entirely converted to its derivative. The optimization of reaction parameters is therefore essential. Key factors influencing the FMOC derivatization of amino acids like tyrosine include pH, reagent concentration, reaction time, and temperature.

Reaction pH: The derivatization reaction with FMOC-Cl requires an alkaline environment to ensure the amino group is deprotonated and thus sufficiently nucleophilic. oup.com Studies have shown that optimal pH values typically range from 8.0 to 11.4. oup.com For tyrosine, the pH is particularly critical as it influences the formation of single versus double-labeled species. nih.gov A comprehensive study demonstrated that at a pH of 9, reproducible results could be obtained for 22 amino acids, including the tyrosine derivatives. nih.gov

Reagent Concentration and Molar Ratio: The concentration of the FMOC-Cl reagent relative to the total amino acid concentration is a crucial parameter for achieving complete derivatization. An insufficient amount of reagent will lead to incomplete reaction and inaccurate quantification. Research indicates that an optimal molar ratio of FMOC-Cl to total amino acids is necessary. For a set of 22 amino acids, a final FMOC concentration of 0.5 mM, corresponding to a molar ratio of [FMOC]/[total amino acids] of 5.5:1, was found to be optimal under specific conditions. nih.govresearchgate.net

Reaction Time and Temperature: The derivatization reaction with FMOC-Cl is generally fast, often reaching completion within minutes at ambient temperature. oup.com Optimization studies have explored various reaction times, with one study finding 20 minutes to be suitable for ensuring reproducible derivatization of a comprehensive set of amino acids. nih.govresearchgate.net Temperature can accelerate the reaction, but higher temperatures may also increase the rate of hydrolysis of the FMOC-Cl reagent to its alcohol form (FMOC-OH), which can interfere with the analysis. creative-proteomics.com Therefore, reactions are commonly performed at room temperature.

Solvent Composition: FMOC-Cl is typically dissolved in an organic solvent, such as acetonitrile, before being added to the aqueous, buffered amino acid solution. The composition of this reaction medium is another factor that can influence the efficiency of the derivatization.

The following tables summarize optimized conditions and performance data from research on FMOC derivatization for amino acid analysis.

| Parameter | Optimized Value/Range | Analyte(s) | Reference |

|---|---|---|---|

| pH | 9.0 | 22 Amino Acids (incl. Tyrosine) | nih.govresearchgate.net |

| pH | 10.0 (Borate Buffer) | Amino Acids in Fruit Juice | oup.com |

| FMOC-Cl Concentration | 0.5 mM | 22 Amino Acids (incl. Tyrosine) | nih.govresearchgate.net |

| [FMOC]/[Amino Acid] Molar Ratio | 5.5 / 1 | 22 Amino Acids (incl. Tyrosine) | nih.govresearchgate.net |

| Reaction Time | 20 minutes | 22 Amino Acids (incl. Tyrosine) | nih.govresearchgate.net |

| Reaction Time | 5 minutes | Amino Acids in Fruit Juice | oup.com |

| Temperature | Ambient / Room Temperature | General Amino Acids | oup.comresearchgate.net |

| Performance Metric | Value | Analyte(s) | Reference |

|---|---|---|---|

| Reproducibility (RSD%) | ≤ 3.98% | 22 Amino Acids (incl. Tyrosine) | nih.gov |

| Limit of Quantitation (LOQ) | 5 pmol | Total of N-FMOC-tyrosine and N,O-FMOC-tyrosine | nih.gov |

| Limit of Quantitation (LOQ) | 1 pmol | Most Amino Acids | nih.gov |

| Derivative Stability | > 48 hours | General Amino Acids | nih.gov |

By carefully controlling these parameters, pre-column derivatization with FMOC-Cl becomes a robust and highly sensitive method for the quantitative analysis of 2-chloro-L-tyrosine and other amino acids via HPLC.

Emerging Research Directions and Future Perspectives

Integration of N-Fmoc-2-chloro-L-tyrosine in Combinatorial Chemistry for Library Generation

The use of non-canonical amino acids (ncAAs) is a cornerstone of modern drug discovery, providing a means to expand the chemical diversity of peptide-based therapeutics. nih.gov Unnatural amino acids like this compound are valuable as chiral building blocks and molecular scaffolds for constructing combinatorial libraries. scispace.comresearchgate.net The introduction of a halogen, such as chlorine, onto the aromatic side chain of tyrosine creates a unique structural and electronic profile that can significantly influence the properties of a peptide.

Incorporating this compound into peptide libraries allows for the exploration of novel structure-activity relationships (SAR). Halogenation can impart desirable characteristics such as increased metabolic stability, enhanced binding affinity through halogen bonding, and improved membrane permeability. nih.govacs.org By systematically substituting canonical amino acids with this chlorinated analogue in a peptide sequence, researchers can generate large libraries of novel compounds. nih.gov These libraries can then be screened for enhanced biological activity against various therapeutic targets. nih.gov

Furthermore, the integration of unnatural amino acids with advanced library technologies, such as DNA-encoded libraries (DELs), presents a powerful synergy. By linking this compound to DNA-encoded molecules, vast libraries can be created for high-throughput screening, accelerating the identification of lead compounds with improved pharmacological profiles. The structural diversity and functional versatility offered by this compound make it an indispensable component in the design of next-generation peptide drugs. researchgate.netuq.edu.au

| Feature | Implication for Combinatorial Libraries |

| Halogen Atom (Cl) | Introduces novel halogen bonding interactions, alters electronic properties, increases hydrophobicity. |

| Unnatural Scaffold | Expands chemical space beyond the 20 canonical amino acids, improving proteolytic resistance. scispace.com |

| Fmoc Protecting Group | Standard for solid-phase peptide synthesis (SPPS), allowing for straightforward integration into automated synthesis protocols. preprints.org |

| Chiral Integrity | Provides stereochemically defined building blocks for constructing conformationally constrained peptides. |

Chemoenzymatic Synthesis and Biocatalytic Applications for Modified Peptides

Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the versatility of chemical reactions, is an emerging paradigm for producing complex peptides. nih.gov While the standard method for creating peptides with this compound is the incorporation of the pre-synthesized amino acid analogue during solid-phase peptide synthesis (SPPS), future research is exploring biocatalytic methods for post-synthetic modification. nih.gov

A significant area of interest is the use of halogenase enzymes for the late-stage, site-selective derivatization of peptides. researchgate.netnih.gov Tryptophan halogenases have been shown to accept peptide substrates and catalyze the regiospecific halogenation of tryptophan residues. nih.govresearchgate.net Research has demonstrated that these enzymes can be engineered to alter their substrate scope and improve efficiency, opening the possibility of developing tyrosine-specific halogenases that could chlorinate a tyrosine residue after the main peptide chain has been synthesized. nih.govbiorxiv.org This biocatalytic approach offers a highly regulated method for peptide modification that would complement traditional chemical synthesis. researchgate.net

The development of such enzymatic tools would enable the creation of modified peptides under mild, aqueous conditions, avoiding the harsh chemicals often used in organic synthesis. This approach could be integrated into cascade reactions, where an enzyme performs a specific modification on a peptide that can then be further derivatized using chemical methods. researchgate.net The synergy between enzymatic halogenation and subsequent chemocatalytic cross-coupling reactions, for example, could open new avenues for creating highly complex and functional peptide architectures. nih.gov

Advanced Materials Science Applications for Peptide-Based Structures

Peptides are increasingly recognized as powerful building blocks for the bottom-up fabrication of functional nanomaterials due to their capacity for molecular self-assembly. chemisgroup.uscam.ac.uk this compound is particularly well-suited for this application due to three key features: the Fmoc group, the aromatic tyrosine side chain, and the chloro substituent. The bulky, aromatic Fmoc group is known to drive self-assembly through π-stacking interactions, often leading to the formation of hydrogels composed of β-sheet fibrils. nih.gov

The introduction of a halogen atom provides an additional, powerful tool for modulating these self-assembly processes. Halogenation of aromatic side chains in peptides has been shown to be a viable strategy for tuning the mechanical and rheological properties of the resulting materials, such as hydrogels. rsc.org The chlorine atom can participate in halogen bonding, a directional non-covalent interaction that can provide additional stability and structural control to the self-assembled architecture. unimore.it Studies on iodinated diphenylalanine peptides have confirmed that halogen bonding plays a crucial role in the solid-state packing and aggregation behavior of these molecules. unimore.it

This ability to fine-tune intermolecular interactions allows for the rational design of peptide-based materials with specific properties. By incorporating this compound, researchers can potentially create hydrogels with enhanced stiffness and stability for applications in 3D cell culture, tissue engineering, and controlled drug delivery. chemisgroup.usrsc.org The combination of hydrogen bonding, π-stacking, hydrophobic interactions, and halogen bonding provides a rich set of tools for controlling the morphology and function of these advanced biomaterials. chemisgroup.us

| Interaction Type | Contributing Moiety | Role in Self-Assembly |

| π-π Stacking | Fmoc group, Tyrosine ring | Drives initial aggregation and fibril formation. nih.gov |

| Hydrogen Bonding | Peptide backbone | Stabilizes β-sheet secondary structures. chemisgroup.us |

| Hydrophobic Interactions | Phenyl ring, Alkyl portions | Contributes to the collapse and packing of peptide chains. chemisgroup.us |

| Halogen Bonding | Chlorine atom | Provides directional control and enhances stability of the supramolecular structure. unimore.it |

Computational Modeling and Molecular Dynamics Simulations of Halogenated Peptides

Computational tools are indispensable for understanding how the inclusion of a halogenated amino acid like 2-chloro-L-tyrosine impacts peptide structure, dynamics, and interactions. digitellinc.com Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations allow researchers to probe the atomic-level details that govern the behavior of these modified peptides. nih.gov

A key focus of computational studies is the halogen bond. Modeling this non-covalent interaction requires specialized computational models that can accurately represent the anisotropic distribution of charge on the halogen atom, often referred to as the σ-hole. Incorporating these models into force fields allows MD simulations to capture how halogen bonds contribute to the conformational stability of a peptide or its binding affinity to a biological target. nih.gov

For example, combined computational and experimental studies have demonstrated that a chlorine-centered halogen bond can stabilize the folded β-hairpin structure of a peptide to a degree comparable to a conventional hydrogen bond. nih.govacs.orgresearchgate.net These simulations can predict how the introduction of this compound might constrain a peptide's conformation, which is crucial for rational drug design. Furthermore, protein-peptide docking and free-energy calculations can be used to predict how the chlorinated residue will interact with a target receptor, guiding the design of peptides with enhanced binding potency and selectivity. nih.gov These computational approaches accelerate the design-build-test cycle, providing fundamental insights that guide the synthesis of novel peptides for therapeutic and materials science applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.